N-(3-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-4-amine
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Overview
Description
N-(3-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzylamine with 1,5-dimethyl-1H-pyrazole-4-carboxylic acid under appropriate reaction conditions. The reaction typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for high yield and purity, often involving continuous flow chemistry techniques. The use of catalysts and optimized reaction conditions would ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles with different functional groups.
Scientific Research Applications
N-(3-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, it may inhibit fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids and subsequent analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
N-(3-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-4-amine can be compared with other similar compounds such as:
N-(3-Methoxybenzyl)-linoleamide: Known for its FAAH inhibitory activity.
N-(3-Methoxybenzyl)-octadecenamide: Exhibits similar biological activities and is used in similar applications.
These compounds share structural similarities but may differ in their specific biological activities and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Further research into its properties and applications will continue to uncover new possibilities for its use.
Properties
Molecular Formula |
C13H18ClN3O |
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Molecular Weight |
267.75 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c1-10-13(9-15-16(10)2)14-8-11-5-4-6-12(7-11)17-3;/h4-7,9,14H,8H2,1-3H3;1H |
InChI Key |
FQCREWAOGYAIMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NCC2=CC(=CC=C2)OC.Cl |
Origin of Product |
United States |
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